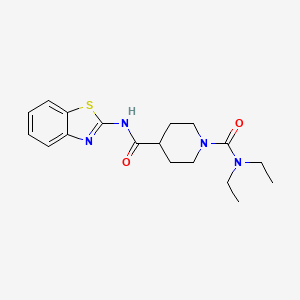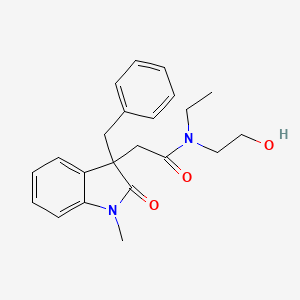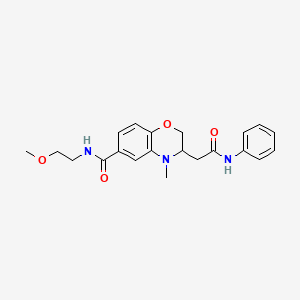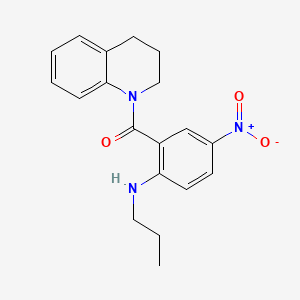![molecular formula C15H19Cl2NO2 B5295470 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5295470.png)
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride, also known as FTY720 or fingolimod, is a synthetic sphingosine-1-phosphate (S1P) receptor modulator. It was originally developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS). However, it has since been found to have potential therapeutic applications in other diseases such as cancer, asthma, and transplant rejection.
Mecanismo De Acción
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride works by binding to S1P receptors on immune cells, causing them to become internalized and degraded. This results in a decrease in the number of immune cells circulating in the blood and a reduction in their ability to cause inflammation and tissue damage. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride also has effects on other cell types such as endothelial cells and cancer cells, although the exact mechanisms are not fully understood.
Biochemical and physiological effects:
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have a number of biochemical and physiological effects in addition to its immunomodulatory properties. It can cause a decrease in heart rate and blood pressure, which is thought to be due to its effects on S1P receptors in the heart and blood vessels. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been found to have effects on the central nervous system, including promoting remyelination and reducing neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is that it has been extensively studied in both preclinical and clinical settings, making it a well-characterized compound. It is also relatively easy to synthesize and has a long half-life in the body, allowing for once-daily dosing. However, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride can have off-target effects on other cell types and may not be effective in all patients, particularly those with progressive forms of MS.
Direcciones Futuras
There are a number of potential future directions for research on 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride. One area of interest is in combination therapies for the treatment of MS and other diseases. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been shown to have synergistic effects with other drugs such as interferon-beta and natalizumab, and further studies are needed to determine the optimal combinations and dosing regimens.
Another area of interest is in the development of new S1P receptor modulators with improved selectivity and efficacy. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has off-target effects on other cell types, which can limit its therapeutic potential and cause side effects. By developing compounds that selectively target specific S1P receptors, it may be possible to achieve greater therapeutic efficacy with fewer side effects.
Overall, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is a promising compound with potential applications in a variety of diseases. Further research is needed to fully understand its mechanisms of action and to develop optimal treatment strategies.
Métodos De Síntesis
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride is synthesized through a multistep process starting from commercially available compounds. The key step involves the reaction of 2-amino-1-butanol with 5-(3-chlorophenyl)-2-furfural in the presence of a catalyst to form the intermediate 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol. This intermediate is then converted to the hydrochloride salt form through a precipitation reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has been extensively studied for its immunomodulatory properties in the treatment of MS. It works by binding to S1P receptors on immune cells, preventing them from exiting lymph nodes and entering the central nervous system where they can cause inflammation and damage to myelin. Clinical trials have shown that 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride can reduce relapse rates and slow the progression of disability in patients with relapsing-remitting MS.
In addition to MS, 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also shown promise in the treatment of other diseases such as cancer. It has been found to have anti-tumor effects by inhibiting angiogenesis and inducing apoptosis in cancer cells. 2-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride has also been studied for its potential use in preventing transplant rejection and treating asthma.
Propiedades
IUPAC Name |
2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO2.ClH/c1-2-13(10-18)17-9-14-6-7-15(19-14)11-4-3-5-12(16)8-11;/h3-8,13,17-18H,2,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPQMKLTMPSWQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(O1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-Chlorophenyl)furan-2-yl]methylamino]butan-1-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)
![8-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5295402.png)

![3-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B5295408.png)
![2-ethyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B5295416.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)


![N-[2-(dimethylamino)ethyl]-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295459.png)
![3-(2-fluorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295488.png)
![N-(3-hydroxy-3-methylbutyl)-N,1-dimethyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5295491.png)